molecular formula C9H15F2NO3 B6312103 Ethyl N,N-diethyl-2,2-difluoromalonamate CAS No. 1357627-40-7

Ethyl N,N-diethyl-2,2-difluoromalonamate

Cat. No.: B6312103
CAS No.: 1357627-40-7
M. Wt: 223.22 g/mol
InChI Key: DTHQPDXMKXCVEM-UHFFFAOYSA-N
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Description

Ethyl N,N-diethyl-2,2-difluoromalonamate is a fluorinated malonamate derivative characterized by a central malonic acid backbone substituted with two fluorine atoms at the α-position and ethyl ester groups. The nitrogen atoms are further substituted with ethyl groups, rendering the compound a branched, lipophilic structure.

The incorporation of fluorine atoms enhances metabolic stability and influences intermolecular interactions, making such compounds valuable in synthetic workflows .

Properties

IUPAC Name

ethyl 3-(diethylamino)-2,2-difluoro-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-4-12(5-2)7(13)9(10,11)8(14)15-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHQPDXMKXCVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N-diethyl-2,2-difluoromalonamate typically involves the reaction of diethylamine with ethyl 2,2-difluoromalonate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl N,N-diethyl-2,2-difluoromalonamate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted malonamates depending on the nucleophile used.

    Hydrolysis: 2,2-difluoromalonic acid and diethylamine.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl N,N-diethyl-2,2-difluoromalonamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl N,N-diethyl-2,2-difluoromalonamate involves its interaction with specific molecular targets, often through the formation of covalent bonds with active sites on enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved typically include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and synthetic differences between Ethyl N,N-diethyl-2,2-difluoromalonamate and related compounds:

Compound Name Core Structure Functional Groups Fluorine Substitution Synthesis Yield (Typical) Physical State
This compound Malonamate Ester (ethyl), Amide (diethyl) α,α-difluoro Not reported Likely liquid
N,N-Diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide (2a) Acetamide Amide (diethyl), Aryl (CF₃-phenyl) α,α-difluoro 86% Yellow oil
Methyl N,N-dimethyl-2,2-difluoromalonamate Malonamate Ester (methyl), Amide (dimethyl) α,α-difluoro ~70–80% (hypothetical) Solid/Liquid

Key Observations :

  • This compound differs from Compound 2a in its malonamate core (vs. acetamide) and the absence of an aryl group. The ester functionality in malonamates may confer greater hydrolytic lability compared to the amide group in 2a.

Comparison :

  • Malonamates may require milder conditions for esterification, whereas acetamides like 2a rely on transition-metal-mediated arylations.

Physicochemical Properties

  • Lipophilicity : The diethylamide and ethyl ester groups in this compound likely increase lipophilicity compared to methyl ester analogs, influencing solubility in organic solvents (e.g., hexanes, EtOAc).

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